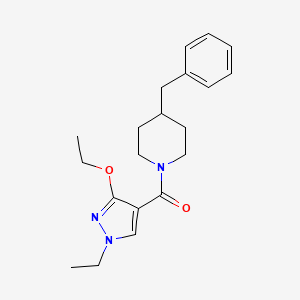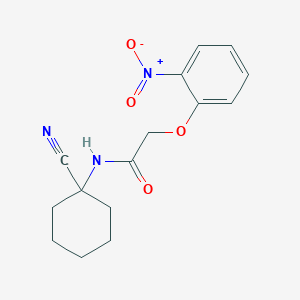
(4-benzylpiperidin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-benzylpiperidin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone, also known as BEPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. BEPM is a novel chemical entity that exhibits promising pharmacological properties, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of (4-benzylpiperidin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone is not fully understood, but it has been suggested that it may act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. (4-benzylpiperidin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone has also been shown to interact with ion channels and receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
(4-benzylpiperidin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to have potent analgesic effects in animal models of pain, which may be mediated by its interaction with opioid receptors. (4-benzylpiperidin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone has also been shown to have anti-inflammatory effects, which may be mediated by its ability to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4-benzylpiperidin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone is its versatility in laboratory experiments. It can be used in a range of assays and animal models to investigate its pharmacological effects. However, one limitation of (4-benzylpiperidin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on (4-benzylpiperidin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone. One area of interest is its potential use in the treatment of depression and anxiety disorders. (4-benzylpiperidin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone has been shown to exhibit antidepressant and anxiolytic effects in animal models, and further research is needed to investigate its potential clinical applications.
Another area of interest is the development of novel derivatives of (4-benzylpiperidin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone with improved pharmacological properties. By modifying the structure of (4-benzylpiperidin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone, it may be possible to enhance its potency and selectivity, making it a more effective tool for drug discovery and development.
Conclusion:
In conclusion, (4-benzylpiperidin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone is a novel chemical entity that exhibits promising pharmacological properties. It has potential applications in drug discovery and development, and further research is needed to fully understand its mechanism of action and potential clinical applications.
Synthesemethoden
(4-benzylpiperidin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone can be synthesized using a straightforward method that involves the condensation of 4-benzylpiperidine and 3-ethoxy-1-ethyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds smoothly to yield (4-benzylpiperidin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone in good yields, making it a cost-effective and efficient method for its synthesis.
Wissenschaftliche Forschungsanwendungen
(4-benzylpiperidin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent pharmacological properties, including analgesic, anti-inflammatory, and anticonvulsant effects. (4-benzylpiperidin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone has also been investigated for its potential use in the treatment of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
(4-benzylpiperidin-1-yl)-(3-ethoxy-1-ethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-3-23-15-18(19(21-23)25-4-2)20(24)22-12-10-17(11-13-22)14-16-8-6-5-7-9-16/h5-9,15,17H,3-4,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQMZVXJUZNARV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-benzylpiperidin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4-Acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2930078.png)

![N-[(4-methoxyphenyl)methyl]-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2930082.png)










![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2930101.png)